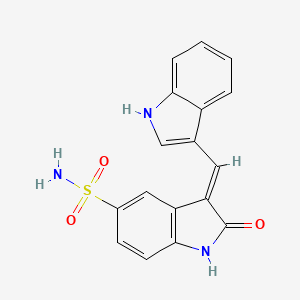
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine typically involves the use of standard peptide coupling techniques. One common method is the use of carbodiimide-mediated coupling reactions, where the carboxyl group of D-phenylalanyl is activated by a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then coupled with the amino group of L-leucine. The benzyloxycarbonyl group is introduced to protect the amino group of D-phenylalanyl during the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .
化学反应分析
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free amine derivatives.
Oxidation: Quinones or hydroxy derivatives.
Reduction: Hydroxy derivatives.
科学研究应用
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases involving peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthesis, allowing for selective reactions at other sites. Upon removal of the protecting group, the free amine can interact with target molecules, potentially inhibiting enzyme activity or modulating receptor function .
相似化合物的比较
Similar Compounds
- ((Benzyloxy)carbonyl)-L-phenylalanyl-L-leucine
- ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine
- ((Benzyloxy)carbonyl)-L-phenylalanyl-D-leucine
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the benzyloxycarbonyl group also provides versatility in synthetic applications, allowing for selective protection and deprotection steps during peptide synthesis .
属性
分子式 |
C23H28N2O5 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20+/m1/s1 |
InChI 键 |
IBOXOGVHBFUSFH-UXHICEINSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


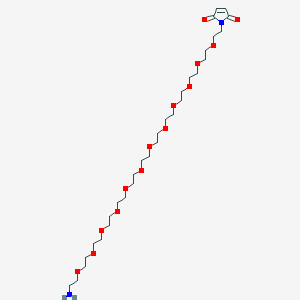


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
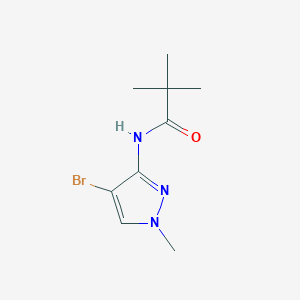
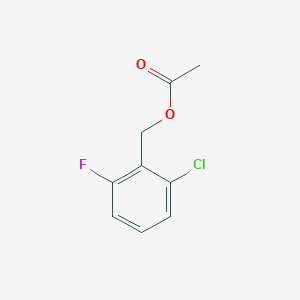
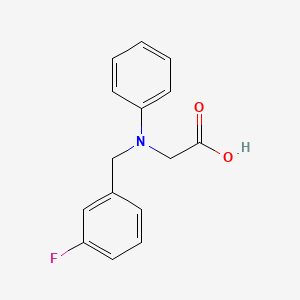
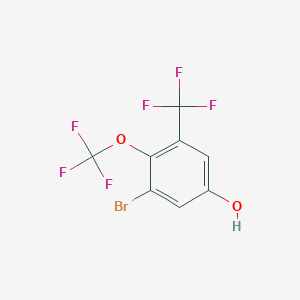
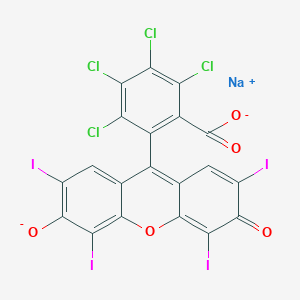
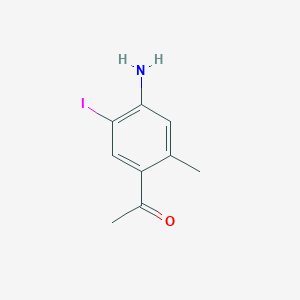
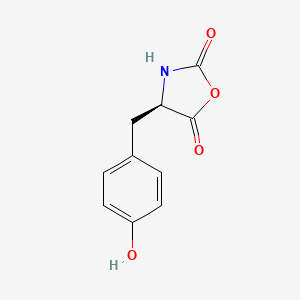
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
